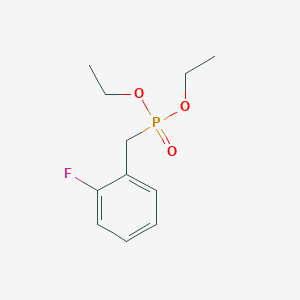

Diethyl 2-Fluorobenzylphosphonate

Descripción general

Descripción

Diethyl 2-Fluorobenzylphosphonate is an organic compound with the chemical formula C11H16FO3P. It is a phosphonate ester that contains a fluorobenzyl group, making it a valuable intermediate in organic synthesis and various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing Diethyl 2-Fluorobenzylphosphonate involves the reaction between benzylphosphonic acid and chlorofluoroacetic acid diethyl ester . This reaction typically requires a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-Fluorobenzylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzylphosphonates .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Diethyl 2-Fluorobenzylphosphonate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, particularly in the synthesis of phosphonates and their derivatives. The compound can be involved in reactions such as:

- Palladium-Catalyzed Cross-Coupling Reactions : It has been shown to participate in deprotonative cross-coupling processes, enabling the introduction of aromatic groups into benzylic phosphonates with good yields (64–92%) .

- Horner-Wadsworth-Emmons Reaction : this compound can act as a reagent in this reaction, facilitating the formation of alkenes from carbonyl compounds .

Biological Applications

In biological research, this compound is employed for studying enzyme mechanisms and as a probe for biological systems. Its structural similarity to phosphates allows it to mimic biological substrates, which can lead to the inhibition of metabolic enzymes. This property is particularly useful for:

- Enzyme Inhibition Studies : The compound can be used to investigate the interactions between phosphonates and key metabolic enzymes, potentially leading to insights into metabolic pathways .

- Drug Development : There is ongoing research into the potential of this compound as a precursor for pharmaceuticals targeting specific biological pathways .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

- Production of Flame Retardants : Phosphonates are known for their flame-retardant properties, making this compound a candidate for use in fire-resistant materials .

- Metal Extraction : The compound may also serve as a reagent in processes involving metal extraction from ores .

Case Study 1: Enzyme Mechanism Investigation

A study investigated the role of this compound in inhibiting purine nucleoside phosphorylase (PNP), an enzyme critical for nucleotide metabolism. The compound was shown to effectively inhibit PNP activity, suggesting its potential as a therapeutic agent targeting cancer metabolism .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through modified reaction conditions involving different bases and solvents. The findings indicated that using hexamethyldisilazane as a base improved yield and purity compared to traditional methods .

Mecanismo De Acción

The mechanism of action of Diethyl 2-Fluorobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The fluorobenzyl group enhances its binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl Benzylphosphonate: Similar structure but lacks the fluorine atom.

Diethyl 4-Fluorobenzylphosphonate: Similar structure with the fluorine atom in a different position.

Uniqueness

Diethyl 2-Fluorobenzylphosphonate is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various applications .

Actividad Biológica

Diethyl 2-fluorobenzylphosphonate is a member of the phosphonate family, which has garnered significant attention due to its biological activity and potential applications in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and relevant case studies.

Overview of Phosphonates

Phosphonates are analogs of phosphates, characterized by their ability to mimic phosphate groups in biochemical processes. They are non-hydrolyzable and serve as effective inhibitors of various enzymes involved in critical biological pathways. The introduction of fluorine into the benzyl group enhances their biological properties, making compounds like this compound particularly interesting for research and therapeutic applications .

Inhibition of Enzymes:

this compound acts primarily as an inhibitor for several enzymes, including:

- Cholinesterases: These enzymes are crucial for the hydrolysis of neurotransmitters such as acetylcholine. Inhibition can lead to prolonged neurotransmitter action, which is relevant in both therapeutic and toxicological contexts .

- Protein Tyrosine Phosphatases (PTPs): PTPs play a vital role in cellular signaling and regulation. Inhibitors like this compound can modulate pathways involved in diseases such as cancer and diabetes .

Bioisosterism:

The fluorinated structure allows this compound to mimic phosphate groups effectively, enhancing its binding affinity to target enzymes. This bioisosteric relationship is critical for its function as an enzyme inhibitor .

Kinetic Studies

Recent studies have focused on the kinetics of hydrolysis and reactivity of various phosphonates, including this compound. The hydrolysis reaction typically follows pseudo-first-order kinetics, with electron-withdrawing substituents increasing the reaction rate. For instance:

- Rate Constants: The rate constants for hydrolysis were found to vary significantly based on substituent effects. Electron-withdrawing groups like fluorine enhance reactivity compared to electron-donating groups .

| Substituent | k1 (h⁻¹) | k2 (h⁻¹) | Hydrolysis Time (h) |

|---|---|---|---|

| No Substituent | 2.64 | 0.60 | 6.5 |

| 4-F | 5.18 | 1.24 | 6 |

| 4-Cl | 3.36 | 0.67 | 5.5 |

| 4-NO₂ | 3.00 | 0.80 | 2.5 |

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal properties against various strains, indicating its potential as a therapeutic agent in treating fungal infections .

Propiedades

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMXNFVVHBLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.